molecular formula C19H19ClF2N4O2 B14933529 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B14933529
M. Wt: 408.8 g/mol
InChI Key: IHIWIFLREANBNY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group at position 4 and a carboxamide-linked 2,6-difluorophenyl moiety. Its molecular formula is C₁₉H₁₈ClF₂N₄O₂, with a molecular weight of approximately 422.8 g/mol. The compound’s design integrates halogenated aromatic rings (Cl, F) and a carboxamide bridge, structural motifs known to enhance pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor-binding specificity .

Properties

Molecular Formula

C19H19ClF2N4O2

Molecular Weight

408.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(2,6-difluoroanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H19ClF2N4O2/c20-13-3-1-4-14(11-13)25-7-9-26(10-8-25)19(28)23-12-17(27)24-18-15(21)5-2-6-16(18)22/h1-6,11H,7-10,12H2,(H,23,28)(H,24,27)

InChI Key

IHIWIFLREANBNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 2,6-difluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns :

  • The 2,6-difluorophenyl group in the target compound distinguishes it from analogs with single halogen substituents (e.g., 4-fluorophenyl in ). Difluorination typically enhances binding affinity to hydrophobic enzyme pockets and improves blood-brain barrier penetration .
  • Chlorine at the 3-position on the phenyl ring (vs. 4-position in ) may alter steric interactions with target proteins, as seen in SAR studies of kinase inhibitors .

Carboxamide Linker :

  • The 2-oxoethyl carboxamide bridge is conserved across analogs but varies in terminal substituents (e.g., benzyl vs. acetyl groups). Modifications here influence solubility and metabolic stability; for instance, fluorobenzyl groups improve resistance to oxidative degradation .

Piperazine Core Modifications :

  • Substitution with heterocycles (e.g., pyrimidine in ) or alkyl chains (e.g., ethyl in ) diversifies biological activity. The unmodified piperazine in the target compound suggests a focus on balanced pharmacokinetics rather than extreme potency or selectivity.

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